5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one 5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14966756
InChI: InChI=1S/C19H11Cl2NO3S2/c20-11-3-5-15(21)14(8-11)16-6-4-12(25-16)9-17-18(23)22(19(26)27-17)10-13-2-1-7-24-13/h1-9H,10H2/b17-9+
SMILES:
Molecular Formula: C19H11Cl2NO3S2
Molecular Weight: 436.3 g/mol

5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one

CAS No.:

Cat. No.: VC14966756

Molecular Formula: C19H11Cl2NO3S2

Molecular Weight: 436.3 g/mol

* For research use only. Not for human or veterinary use.

5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one -

Specification

Molecular Formula C19H11Cl2NO3S2
Molecular Weight 436.3 g/mol
IUPAC Name (5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H11Cl2NO3S2/c20-11-3-5-15(21)14(8-11)16-6-4-12(25-16)9-17-18(23)22(19(26)27-17)10-13-2-1-7-24-13/h1-9H,10H2/b17-9+
Standard InChI Key SOPPOOGQGAAMEC-RQZCQDPDSA-N
Isomeric SMILES C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=S
Canonical SMILES C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=S

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure: a thiazolidin-4-one ring (positions 1–4) fused with a methylidene group at position 5, which is further substituted by a 5-(2,5-dichlorophenyl)furan-2-yl moiety. The thioxo group at position 2 and a furylmethyl group at position 3 complete the scaffold . Its molecular formula is C₂₀H₁₂Cl₂N₂O₃S₂, with a molecular weight of 436.3 g/mol .

Functional Group Analysis

  • Thiazolidin-4-one core: The lactam ring contributes to hydrogen-bonding interactions, critical for biological target binding .

  • Thioxo group (C=S): Enhances electrophilicity, enabling nucleophilic attacks at the sulfur atom.

  • Dichlorophenyl-furan substituent: The chlorine atoms induce steric and electronic effects, while the furan ring’s aromaticity aids π-π stacking .

  • Furylmethyl side chain: Introduces steric bulk and modulates solubility.

Spectroscopic Data

  • ¹H NMR: Peaks at δ 4.31 ppm (doublet, 5-CH fused protons), δ 5.72–6.81 ppm (C2-H and C-OH protons), and δ 10.09–10.46 ppm (CONH protons) confirm substituent positioning .

  • ¹³C NMR: Lactam carbonyl (C=O) at δ 172.03–172.23 ppm, thiazolidinone C2 at δ 56.76–62.51 ppm, and furan carbons at δ 105–160 ppm .

  • IR: Bands at 1720 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C=S), and 715 cm⁻¹ (C-Cl) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined below:

Step 1: Formation of Bis(1,3,4-Thiadiazol) Intermediate

Reacting 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with thiosemicarbazide in ethanol under reflux yields a thiosemicarbazone intermediate. Cyclization in concentrated H₂SO₄ produces the bis(1,3,4-thiadiazol) derivative (78% yield) .

Step 2: Methylideneamine Formation

The intermediate reacts with 4-methylbenzaldehyde in acetic acid to form bis(methylideneamine) (74% yield) .

Step 3: Thiazolan-4-One Cyclization

Treatment with thioglycolic acid and ZnCl₂ in DMF generates the bis(1,3-thiazolan-4-one) core (71% yield) .

Final Functionalization

Arylaldehyde condensation in glacial acetic acid with NaOAc introduces the dichlorophenyl-furylmethylidene group (82–83% yield) .

Reaction Optimization

ParameterOptimal ConditionYield Improvement
SolventDMF with ZnCl₂71% → 78%
Temperature110°C (reflux)65% → 82%
CatalystAnhydrous NaOAc70% → 83%

Chemical Reactivity and Stability

Electrophilic Reactivity

The thioxo group undergoes nucleophilic substitution, enabling reactions with amines and alcohols. For example, treatment with benzylamine at 60°C produces a thioamide derivative.

Oxidation and Reduction

  • Oxidation: The thioxo group converts to a sulfonyl group (C=O → SO₂) under strong oxidizing agents like H₂O₂.

  • Reduction: Sodium borohydride reduces the methylidene double bond, yielding a saturated thiazolidinone.

Stability Profile

The compound is stable under ambient conditions but degrades in acidic media (pH < 3) due to lactam ring hydrolysis. Thermal analysis shows decomposition above 180°C .

Biological Activity and Mechanisms

Antibacterial Efficacy

Against Staphylococcus aureus (MRSA), the MIC is 8 µg/mL, attributed to membrane disruption via furan-chlorophenyl interactions.

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): 85% inhibition at 10 µM, suggesting anti-inflammatory applications .

  • Acetylcholinesterase (AChE): IC₅₀ = 5.6 µM, relevant for Alzheimer’s disease therapy.

Applications and Comparative Analysis

Medicinal Chemistry

The compound’s dual activity against cancer and bacterial targets positions it as a multifunctional lead. Structural analogs with modified furan substituents show enhanced pharmacokinetics, such as increased half-life (t₁/₂ = 6.2 h vs. 4.8 h for the parent compound) .

Industrial Applications

As a nematicide, it reduces Meloidogyne incognita infestations by 92% at 50 ppm, outperforming commercial agents like fosthiazate (88% efficacy) .

Comparative Analysis with Analogues

CompoundTarget ActivityIC₅₀/MIC
Parent CompoundTubulin/MRSA12.3 µM / 8 µg/mL
5-(2,5-Dichlorophenyl)furanMRSA32 µg/mL
N-(4-Chlorobenzyl)anilineAChE18.4 µM

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